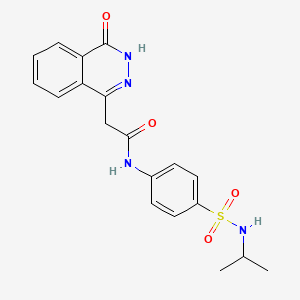
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and phthalazinones These compounds are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, including the formation of the sulfonamide and phthalazinone intermediates, followed by their coupling to form the final product. Common synthetic routes may include:
Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with isopropylamine under acidic or basic conditions to form N-isopropylsulfamoyl-4-aminobenzene.
Formation of the Phthalazinone Intermediate: This step involves the cyclization of a suitable precursor, such as 2-hydrazinobenzoic acid, to form the phthalazinone ring system.
Coupling Reaction: The final step involves the coupling of the sulfonamide and phthalazinone intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions at the sulfonamide or phthalazinone moieties, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups in the phthalazinone ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides and phthalazinones have shown efficacy, such as bacterial infections, cancer, and inflammatory diseases.
Biological Studies: The compound may be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonamide and phthalazinone interactions.
Industrial Applications: The compound may be explored for its potential use in industrial processes, such as catalysis, material science, and chemical synthesis.
Mécanisme D'action
The mechanism of action of N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in key biological processes, such as dihydropteroate synthase (DHPS) in bacterial folate synthesis.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function, and potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide include other sulfonamides and phthalazinones, such as:
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Phthalazinone Derivatives: Compounds with similar phthalazinone structures, investigated for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combined sulfonamide and phthalazinone moieties, which may confer distinct biological activities and chemical properties compared to other compounds in these classes.
Propriétés
Formule moléculaire |
C19H20N4O4S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-(4-oxo-3H-phthalazin-1-yl)-N-[4-(propan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-12(2)23-28(26,27)14-9-7-13(8-10-14)20-18(24)11-17-15-5-3-4-6-16(15)19(25)22-21-17/h3-10,12,23H,11H2,1-2H3,(H,20,24)(H,22,25) |
Clé InChI |
GEPLHYQNKBDVLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12864196.png)
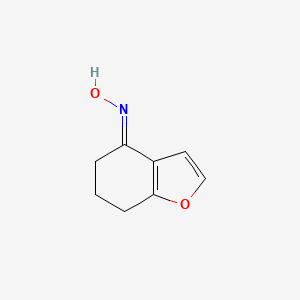
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)

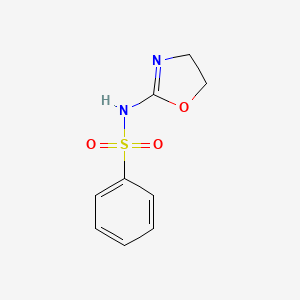
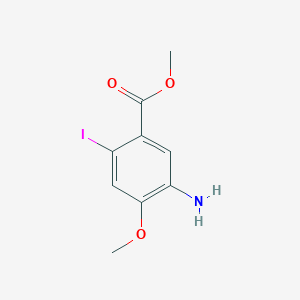
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
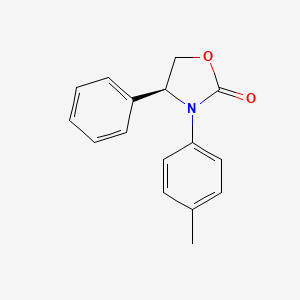
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)

